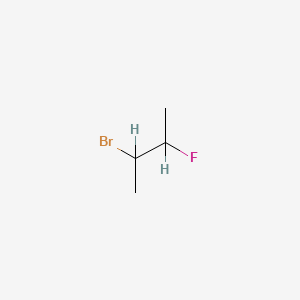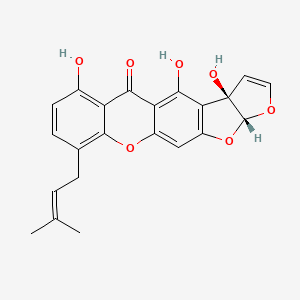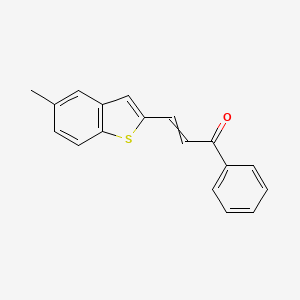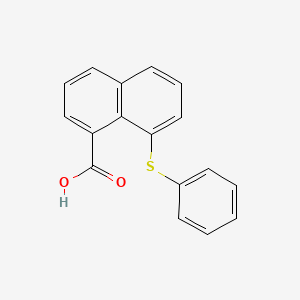
Phosphoric acid--1-bromo-1-chloropropan-1-ol (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid–1-bromo-1-chloropropan-1-ol (1/3) is a unique chemical compound that combines the properties of phosphoric acid with those of halogenated alcohols
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–1-bromo-1-chloropropan-1-ol typically involves the reaction of 1-bromo-3-chloropropane with phosphoric acid. The reaction conditions often include the use of a solvent such as acetonitrile and may require heating to facilitate the reaction . The process can be optimized by adjusting the concentration of reactants and the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid–1-bromo-1-chloropropan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield different alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide) for substitution reactions and oxidizing agents (e.g., potassium permanganate) for oxidation reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .
Aplicaciones Científicas De Investigación
Phosphoric acid–1-bromo-1-chloropropan-1-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of phosphoric acid–1-bromo-1-chloropropan-1-ol involves its interaction with molecular targets through its halogenated and phosphoric acid functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modifying their structure and function . The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-chloropropane: A related compound used as a linker in organic synthesis.
Phosphoric Acid: A widely used chemical in various industrial and research applications.
1-Chloropropan-2-ol: Another halogenated alcohol with similar reactivity.
Uniqueness
Phosphoric acid–1-bromo-1-chloropropan-1-ol is unique due to the combination of its halogenated and phosphoric acid functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.
Propiedades
Número CAS |
60031-60-9 |
|---|---|
Fórmula molecular |
C9H21Br3Cl3O7P |
Peso molecular |
618.3 g/mol |
Nombre IUPAC |
1-bromo-1-chloropropan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C3H6BrClO.H3O4P/c3*1-2-3(4,5)6;1-5(2,3)4/h3*6H,2H2,1H3;(H3,1,2,3,4) |
Clave InChI |
GUSMJCKFYWOMER-UHFFFAOYSA-N |
SMILES canónico |
CCC(O)(Cl)Br.CCC(O)(Cl)Br.CCC(O)(Cl)Br.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)


![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)


![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)

![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)


